molecular formula C8H4Cl2N2O3 B10844631 5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione

5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione

Cat. No.: B10844631
M. Wt: 247.03 g/mol
InChI Key: MVMRFDFKPNDLQJ-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione is a chemical compound belonging to the quinazoline-2,4-dione family. This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, a hydroxyl group at position 3, and a quinazoline-2,4-dione core structure. Quinazoline-2,4-diones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method involves the cyclization of 2-aminobenzonitrile with phosgene or its derivatives under controlled conditions to form the quinazoline-2,4-dione core . The introduction of chlorine atoms at positions 5 and 7 can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione is unique due to the presence of chlorine atoms at positions 5 and 7, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C8H4Cl2N2O3

Molecular Weight

247.03 g/mol

IUPAC Name

5,7-dichloro-3-hydroxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H4Cl2N2O3/c9-3-1-4(10)6-5(2-3)11-8(14)12(15)7(6)13/h1-2,15H,(H,11,14)

InChI Key

MVMRFDFKPNDLQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N(C2=O)O)Cl)Cl

Origin of Product

United States

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